3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide
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Overview
Description
3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide is a compound that features a brominated thiophene ring, an ethylamino group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Ethylamino Intermediate: The 5-bromothiophene is then reacted with ethylamine under suitable conditions to form 1-(5-bromothiophen-2-yl)ethylamine.
Amidation Reaction: Finally, the ethylamino intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their electronic properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide depends on its specific application:
Comparison with Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one: This compound also features a bromothiophene moiety but differs in its overall structure and applications.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups and reactivity.
Uniqueness: 3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide is unique due to its combination of a brominated thiophene ring, an ethylamino group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c1-7(8-4-5-9(12)16-8)14-6-11(2,3)10(13)15/h4-5,7,14H,6H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXWMKLVYWFSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC(C)(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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